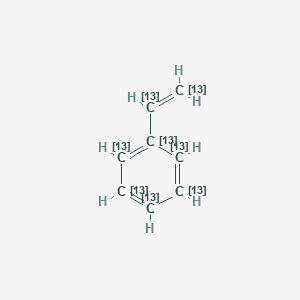
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound that features isotopically labeled carbon atoms. This compound is a derivative of cyclohexatriene, where specific carbon atoms are replaced with carbon-13 isotopes. The presence of these isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the incorporation of carbon-13 isotopes into the cyclohexatriene structure. This can be achieved through various synthetic routes, including:
Isotopic Labeling: Starting with a cyclohexatriene precursor, specific carbon atoms are replaced with carbon-13 isotopes using labeled reagents.
Chemical Reactions: The labeled cyclohexatriene can undergo further chemical reactions to introduce the ethenyl group at the desired position.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using specialized equipment and reagents. The process ensures high purity and isotopic enrichment, which are crucial for research applications.
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1,2-13C2)ethenylbenzene: Similar structure but lacks the cyclohexatriene ring.
(1,2-13C2)cyclohexene: Contains a cyclohexene ring instead of cyclohexatriene.
(1,2-13C2)benzene: Simplified structure with only a benzene ring.
Uniqueness
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to its combination of isotopically labeled carbon atoms and the presence of both ethenyl and cyclohexatriene structures. This makes it particularly valuable for detailed mechanistic studies and applications requiring precise isotopic labeling.
Properties
CAS No. |
1173018-78-4 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
112.091 g/mol |
IUPAC Name |
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
PPBRXRYQALVLMV-LLXNCONNSA-N |
Isomeric SMILES |
[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
Canonical SMILES |
C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















